
Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate is an ester derivative featuring a pyrazole ring substituted at the 1-position with a methyl-branched propanoate group. Its molecular formula is C9H14N2O2, and it is structurally characterized by the presence of a 1H-pyrazol-1-yl moiety attached to a quaternary carbon center. This compound is of interest in synthetic organic chemistry, particularly in pharmaceutical and agrochemical research, due to the pyrazole ring’s versatility in mediating biological interactions .
Synthetic routes for related pyrazole-containing esters often involve transition metal-catalyzed coupling or alkylation reactions. For instance, Ethyl 2-(3-(1H-pyrazol-1-yl)phenyl)propanoate (a structural analog) was synthesized using a recyclable ruthenium catalyst (Hybrid-RuII) with a 56% yield, highlighting the role of catalysis in optimizing efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting pyrazole derivative is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Pyrazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
- Structure : Differs by the addition of a 4-methyl and 3-trifluoromethyl group on the pyrazole ring.
- Impact: The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in agrochemical applications.
Ethyl 2-(4-(1,6-dihydro-6-oxopyrimidin-2-ylamino)-1H-pyrazol-1-yl)-2-methylpropanoate
- Structure: Features a pyrimidinylamino substituent on the pyrazole ring.
- However, synthetic complexity may reduce scalability .
Functional Group Comparisons
2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid
- Structure : Carboxylic acid analog of the target ester.
- Impact : The free carboxylic acid group increases polarity and water solubility, favoring applications in ionic environments. Esters like the target compound, by contrast, offer superior membrane permeability due to higher lipophilicity .
Ethyl 2-(3-(1H-pyrazol-1-yl)phenyl)propanoate (3ma)
- Structure : Substitutes the methyl group with a phenyl ring at the 3-position of the pyrazole.
- Impact : The aromatic phenyl group enhances π-π stacking interactions, which could improve crystallinity or binding to aromatic residues in proteins. Synthesis via Hybrid-RuII catalysis achieves moderate yields (56%), comparable to other pyrazole esters .
Application-Driven Comparisons
Aroma Compounds (e.g., Ethyl hexanoate, Ethyl 2-methylbutanoate)
- Structure : Simple esters lacking pyrazole rings.
- Impact: Used as flavoring agents in food industries (e.g., pineapple aroma). The target compound’s pyrazole moiety shifts its utility toward bioactive molecules, emphasizing pharmacological over organoleptic applications .
Research Findings and Trends
- Synthetic Efficiency : Ruthenium-catalyzed methods (e.g., Hybrid-RuII) are emerging as robust pathways for pyrazole esters, though yields remain moderate (~56%) .
- Bioactivity : Pyrazole derivatives with electron-withdrawing groups (e.g., CF3) show promise in agrochemicals but face synthesis or stability hurdles .
- Functional Group Trade-offs : Esters balance lipophilicity and reactivity, whereas carboxylic acids prioritize solubility for specific applications .
Biological Activity
Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula C9H14N2O2 and a molecular weight of approximately 182.22 g/mol. The structure features a propanoate group connected to a pyrazole ring, which is significant for its biological interactions. The unique arrangement allows for various chemical reactions, making it a valuable intermediate in organic synthesis .
Antimicrobial Activity
Research Findings:
Studies have indicated that this compound exhibits notable antimicrobial properties. It has been investigated as a potential agent against antibiotic-resistant pathogens, particularly Gram-negative bacteria such as Acinetobacter baumannii. The compound may serve as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics .
Case Study:
In a study focusing on pyrazole derivatives, certain compounds demonstrated significant antibacterial activity against multidrug-resistant strains. This compound was part of a series that showed promise in overcoming resistance mechanisms, suggesting its utility in developing new antimicrobial therapies .
Anticancer Properties
Mechanisms of Action:
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Its interaction with specific enzymes and receptors involved in cancer pathways positions it as a candidate for further investigation in cancer therapeutics.
Research Insights:
In vitro studies have demonstrated that this compound can induce cell death in various cancer cell lines. The compound's ability to modulate biochemical pathways relevant to tumor growth highlights its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and propanoate group can significantly affect its potency and selectivity against biological targets.
Modification | Effect on Activity |
---|---|
Methyl substitution on the pyrazole ring | Increased potency against cancer cells |
Alteration of the propanoate group | Enhanced antimicrobial activity |
These insights can guide future synthesis efforts aimed at improving the therapeutic profile of this compound .
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for preparing Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate?
The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, PdCl₂(dppf)CH₂Cl₂ in DMF with Na₂CO₃ as a base at 80°C under inert atmosphere achieves efficient coupling . Microwave-assisted conditions (120°C, 0.67 hours) enhance reaction rates . Post-reaction purification via column chromatography (silica gel, acetone/CH₂Cl₂ gradients) ensures high purity .
Q. Which analytical techniques confirm the structural identity and purity of this compound?
Multinuclear NMR (¹H, ¹³C) validates substitution patterns and ester functionality . High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.5 ppm accuracy) . HPLC with UV detection monitors purity (>95%) . X-ray crystallography (refined via SHELXL) resolves stereochemistry when single crystals are obtained .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?
Discrepancies often arise from solvent effects or conformational flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) improve NMR shift matching . Deviations >2 ppm in ¹³C NMR warrant re-examining tautomeric states or verifying purity via LC-MS . 2D NMR (HSQC, HMBC) resolves assignment conflicts .
Q. What catalytic systems enable regioselective functionalization of the pyrazole ring?
Rhodium(I) catalysts (e.g., [Rh(cod)Cl]₂) promote C–H activation at the pyrazole C4 position for alkylation (85-90% yields) . Copper-mediated Ullmann coupling introduces aryl groups at N1 (>70% efficiency) . Microwave-assisted conditions reduce reaction times from 24 hours to <1 hour .
Q. What strategies address crystallization challenges for X-ray structure determination?
Slow vapor diffusion (pentane into CH₂Cl₂ at 4°C) promotes single-crystal growth. Polymorph isolation uses antisolvents (diethyl ether vs. hexanes) . SHELXT algorithms solve structures with partial data, while TWINABS handles twinning . Thermal ellipsoid plots (ORTEP) at 150 K improve disorder modeling .
Q. How does the steric bulk of the 2-methylpropanoate group influence reactivity in nucleophilic substitutions?
The geminal dimethyl group retards SN2 mechanisms (krel ≈ 0.1 vs. unsubstituted esters). CDI-mediated activation forms acyl imidazolides, enabling amidation with weak nucleophiles (60-75% yields) . Kinetic studies (in situ IR) show t1/2 of 3 hours for methanolysis, guiding solvent choice .
Q. What computational methods predict pharmacokinetic properties of derivatives?
QSAR models (VolSurf+ descriptors) predict blood-brain barrier permeability . Molecular dynamics (AMBER force field) assess esterase stability—ortho substituents slow hydrolysis by 40% . ADMET Predictor™ identifies CYP3A4 inhibition risks (scores >0.7) .
Q. How are keto-enol tautomers distinguished spectroscopically in solution?
Enol content (≈15%) in DMSO-d6 shows ¹H NMR peaks at δ 12.5-13.5 ppm (-OH) and ¹³C signals at δ 195-200 ppm . IR stretches (1650 cm⁻¹ for C=O vs. 1590 cm⁻¹ for enol) quantify ratios via Beer-Lambert analysis . Variable-temperature NMR reveals coalescence near 330 K (ΔG‡ ≈ 65 kJ/mol) .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 2-methyl-2-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-8(12)9(2,3)11-7-5-6-10-11/h5-7H,4H2,1-3H3 |
InChI Key |
PIRQETFVGIRWKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)N1C=CC=N1 |
Origin of Product |
United States |
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